
trans-1-Heptenylboronic acid pinacol ester
Overview
Description
Synthesis Analysis
The synthesis of trans-1-Heptenylboronic acid pinacol ester can be achieved via palladium-catalyzed cross-coupling reactions. Takagi et al. (2002) described the synthesis of 1-alkenylboronic acid pinacol esters through the reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, which proceeded in high yields with complete retention of configuration of the double bonds, indicating a method for the synthesis of this compound (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Molecular Structure Analysis
The molecular structure of this compound, like other arylboronic esters, exhibits unique phosphorescence properties. Shoji et al. (2017) discovered that simple arylboronic esters show phosphorescence at room temperature, indicating that the molecular structure of these compounds, including this compound, is key to their photophysical properties (Shoji et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Suzuki-Miyaura cross-coupling and allylic arylation. Watanabe et al. (2014) reported the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, demonstrating the compound's reactivity and potential for creating complex organic molecules (Watanabe, Mino, Abe, Kogure, & Sakamoto, 2014).
Physical Properties Analysis
The physical properties of this compound, such as solubility and stability, are crucial for its handling and application in organic synthesis. Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, which is essential for understanding the stability and storage conditions of this compound (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its boronic ester functionality. Research by Cui et al. (2017) on the synthesis of H2O2-cleavable poly(ester-amide)s illustrates the reactive nature of phenylboronic acid esters, including this compound, in polymer chemistry, highlighting its potential as a building block in responsive polymeric materials (Cui, Zhang, Du, & Li, 2017).
Scientific Research Applications
Phosphorescence Properties : Arylboronic esters, including pinacol esters, have been found to exhibit room-temperature phosphorescence in the solid state. This is notable because it challenges the general notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. The phosphorescence properties might be determined by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units (Shoji et al., 2017).
Synthesis of Vinyl Iodides : Vinylboronate pinacol esters have been used in the stereoselective synthesis of vinyl iodides. This method allows the transformation of trans-polyenyl-1-boronate pinacol esters into corresponding E-iodides, demonstrating their utility in organic synthesis (Stewart & Whiting, 1995).
Hydrolysis at Physiological pH : Studies on the hydrolysis of phenylboronic pinacol esters at physiological pH have shown that these compounds are only marginally stable in water. The kinetics of hydrolysis is influenced by the substituents in the aromatic ring, which is an important consideration for pharmacological applications (Achilli et al., 2013).
Synthesis of Fluoroarenes : Nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation has been reported. This process facilitates the conversion of various partially fluorinated arenes into their corresponding boronate esters, highlighting the reactivity of pinacol esters in bond activation processes (Zhou et al., 2016).
Drug Delivery Applications : Pinacol esters have been used in the synthesis of H2O2-cleavable poly(ester-amide)s for potential drug delivery applications. These polymers can degrade in response to H2O2, demonstrating their utility as responsive delivery vehicles (Cui et al., 2017).
Catalyzed Cross-Coupling Reactions : Pinacol esters have been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of 1-alkenylboronic acid pinacol esters. This method has been applied to the one-pot synthesis of unsymmetrical 1,3-dienes, showcasing the versatility of pinacol esters in organic synthesis (Takagi et al., 2002).
Mechanism of Action
Target of Action
It is known to be used as a substrate in palladium-catalyzed cross-coupling reactions . In these reactions, the compound interacts with olefins to produce substituted 1,3-dienes .
Mode of Action
In palladium-catalyzed cross-coupling reactions, trans-1-Heptenylboronic acid pinacol ester interacts with olefins. The boronic ester group in the compound facilitates the coupling reaction, leading to the formation of substituted 1,3-dienes .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the formation of substituted 1,3-dienes in palladium-catalyzed cross-coupling reactions . These products can have various molecular and cellular effects, depending on their specific structures and functional groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters is strongly influenced by pH . Therefore, the compound’s action and stability could be affected by the pH of the environment in which it is used.
properties
IUPAC Name |
2-[(E)-hept-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-9-10-11-14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEDFAYNMNXKGM-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569730 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169339-75-7 | |
| Record name | 2-[(1E)-Hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






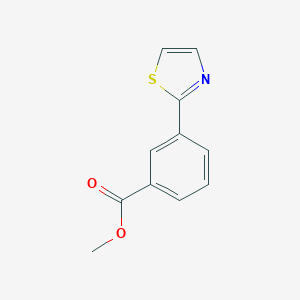
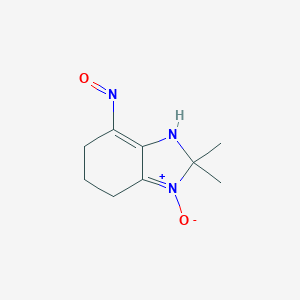
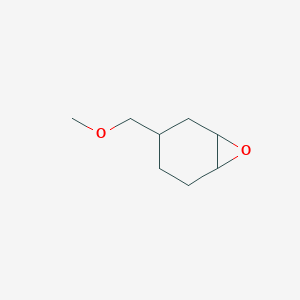
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


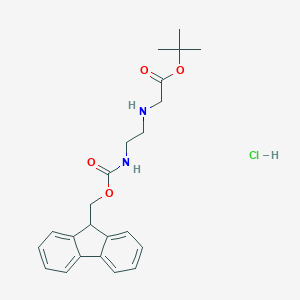
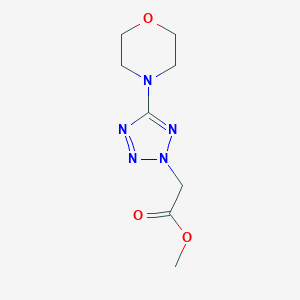
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)
